8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione 8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 141794-40-3
VCID: VC5409536
InChI: InChI=1S/C10H13BrN4O3/c1-13-7-6(8(16)14(2)10(13)17)15(4-5-18-3)9(11)12-7/h4-5H2,1-3H3
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCOC
Molecular Formula: C10H13BrN4O3
Molecular Weight: 317.143

8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione

CAS No.: 141794-40-3

Cat. No.: VC5409536

Molecular Formula: C10H13BrN4O3

Molecular Weight: 317.143

* For research use only. Not for human or veterinary use.

8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione - 141794-40-3

Specification

CAS No. 141794-40-3
Molecular Formula C10H13BrN4O3
Molecular Weight 317.143
IUPAC Name 8-bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C10H13BrN4O3/c1-13-7-6(8(16)14(2)10(13)17)15(4-5-18-3)9(11)12-7/h4-5H2,1-3H3
Standard InChI Key SKPLUIJEVGJUPN-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCOC

Introduction

Key Findings

8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione (CAS 141794-40-3) is a brominated xanthine derivative with a molecular weight of 317.14 g/mol. Its structure features a purine core substituted with bromine at position 8, a 2-methoxyethyl group at position 7, and methyl groups at positions 1 and 3. While direct pharmacological data remain limited, its structural similarity to other purine-based inhibitors suggests potential applications in enzyme modulation and therapeutic development .

Chemical Identity and Structural Characteristics

IUPAC Name and Molecular Formula

The compound’s systematic name is 8-bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione, with the molecular formula C₁₀H₁₃BrN₄O₃ .

Structural Representation

  • SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCOC

  • InChI Key: SKPLUIJEVGJUPN-UHFFFAOYSA-N

Table 1: Molecular Properties

PropertyValueSource
Molecular Weight317.14 g/mol
CAS Number141794-40-3
Purity (HPLC)>98%
Storage TemperatureRoom Temperature (recommended)

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocol for this compound is publicly documented, analogous brominated purine derivatives are typically synthesized via nucleophilic substitution or alkylation reactions. For example:

  • Base Compound Preparation: Bromination of 3-methylxanthine derivatives at position 8 using brominating agents like N-bromosuccinimide .

  • Alkylation: Introduction of the 2-methoxyethyl group via reaction with 2-methoxyethyl halides under basic conditions .

Key Challenges:

  • Regioselectivity in bromination and alkylation steps.

  • Purification of intermediates due to structural similarity to byproducts .

Physicochemical Properties

Solubility and Stability

  • Solubility: Slightly soluble in DMSO and methanol .

  • Stability: Stable at room temperature but degrades under strong acidic or alkaline conditions .

Spectral Data

  • ¹H NMR: Peaks corresponding to methyl groups (δ 3.0–3.5 ppm), methoxyethyl protons (δ 3.2–4.0 ppm), and aromatic protons (δ 7.5–8.5 ppm) .

  • MS (ESI): [M+H]⁺ at m/z 318.04 .

CompoundTarget EnzymeIC₅₀ (nM)Application
8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dionePDE4 (predicted)N/AResearch chemical
LinagliptinDPP-41–10Type 2 diabetes
RolipramPDE450–200Anti-inflammatory

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator